![molecular formula C16H10F2N2OS B2477692 (2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide CAS No. 899965-25-4](/img/structure/B2477692.png)
(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide, also known as FCCT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of chromene derivatives, which have been extensively studied for their various pharmacological activities.
科学的研究の応用
Synthesis and Characterization
- Compounds related to "(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide" have been synthesized for exploration in organic chemistry and materials science. For instance, novel bis(chromenes) incorporating piperazine moieties have been prepared, illustrating the versatility of chromene derivatives in synthesizing complex molecules with potential applications in creating new materials or as intermediates in pharmaceutical synthesis (Mekky & Sanad, 2019).
Antimicrobial Activities
- Research has focused on the development of compounds with antimicrobial properties. Derivatives similar to "this compound" have been evaluated for their antimicrobial activities, revealing high activity against Mycobacterium smegmatis, which suggests potential use in developing new antimicrobial agents (Yolal et al., 2012).
Fluorescent Dyes and Sensors
- Chromene derivatives have been utilized in the development of fluorescent dyes and sensors. For example, serendipitous synthesis of new fluorescent dyes with strong blue emission properties in solution has been reported. These findings underscore the utility of chromene-based compounds in creating fluorescent markers for biological and material sciences applications (Teimouri, 2011).
Advanced Oxidation Processes
- Studies have also investigated the stability and degradation kinetics of fluorotelomer sulfonates in advanced oxidation processes. This research is crucial for understanding the environmental fate and treatment of fluorinated compounds, suggesting that similar fluoro-functionalized compounds might have specific behaviors in environmental degradation processes (Yang et al., 2014).
特性
IUPAC Name |
6-fluoro-2-(3-fluorophenyl)iminochromene-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2OS/c17-10-2-1-3-12(8-10)20-16-13(15(19)22)7-9-6-11(18)4-5-14(9)21-16/h1-8H,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAZYPAWNLXBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C2C(=CC3=C(O2)C=CC(=C3)F)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

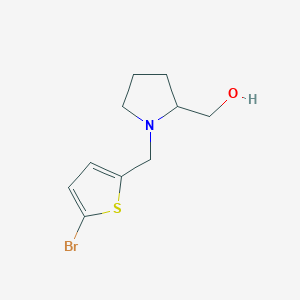
![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)
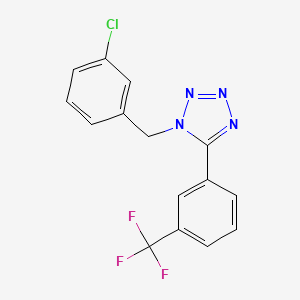
![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)
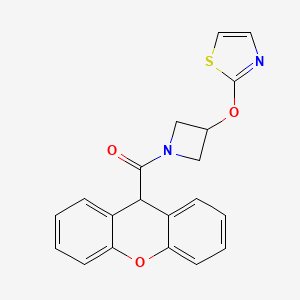

![NCGC00347767-02_C32H36O13_6H-10,13-Etheno-19,15-metheno-3H,15H,23H-pyrano[3,4-c][1,7,14]trioxacycloheneicosin-6,23-dione, 4-ethylidene-3-(beta-D-glucopyranosyloxy)-4,4a,5,8,9,20,21-heptahydro-16-hydroxy-, (3S,4Z,4aS)-](/img/structure/B2477619.png)
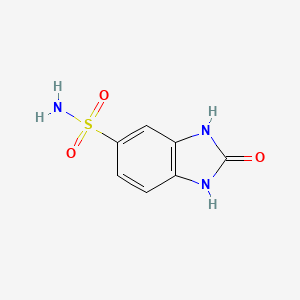
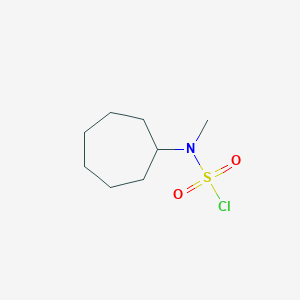
![3-[2-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2477625.png)
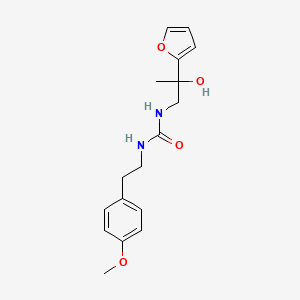

![[1-(Oxan-4-yl)ethyl]hydrazine dihydrochloride](/img/structure/B2477630.png)
